N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N,N-dimethyl-2-piperidin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQDDWZOJNIVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716714 | |
| Record name | N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138304-77-5 | |
| Record name | N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride: Synthesis, Characterization, and Potential Therapeutic Applications
For the attention of: Researchers, scientists, and drug development professionals.
Foreword: Unveiling the Potential of a Novel Piperidine Derivative
The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved therapeutics. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging a wide array of biological targets. Within this distinguished class of compounds lies N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride, a molecule of growing interest at the frontier of drug discovery. This technical guide aims to provide a comprehensive overview of this compound, from its molecular architecture and synthesis to its analytical characterization and burgeoning therapeutic potential. Drawing upon established chemical principles and emerging biological insights, this document is intended to be a vital resource for researchers seeking to explore the scientific landscape of this promising molecule.
Molecular Structure and Physicochemical Properties
This compound is a water-soluble salt with the molecular formula C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol .[1] The structure features a central piperidine ring substituted at the 4-position with an acetamide group that is, in turn, N,N-dimethylated. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical attribute for many biological and pharmaceutical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1443980-79-7 | [1] |
| Molecular Formula | C₉H₁₉ClN₂O | [1] |
| Molecular Weight | 206.71 g/mol | [1] |
| SMILES Code | O=C(N(C)C)CC1CCNCC1.[H]Cl | [1] |
A clear understanding of the three-dimensional arrangement of a molecule is paramount in drug design. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituent at the 4-position can exist in either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable. The N,N-dimethylacetamide group introduces a degree of rotational freedom, which can influence how the molecule interacts with its biological target.
Caption: 2D representation of the molecular structure.
Synthesis and Purification
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the amide bond, leading back to 2-(piperidin-4-yl)acetic acid and dimethylamine. The 2-(piperidin-4-yl)acetic acid can be derived from a protected 4-substituted piperidine precursor.
Sources
N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride: A Framework for Evaluation as a Sigma-1 Receptor Modulator
An In-depth Technical Guide for the Scientific Professional
Abstract: The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum, has emerged as a high-value therapeutic target for a range of neurological and psychiatric disorders.[1][2][3] Its role in modulating critical cellular processes, including calcium homeostasis, neuronal plasticity, and responses to oxidative stress, underscores its potential in drug development.[4][5][6] This guide presents a comprehensive technical framework for the evaluation of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride, a compound of interest based on its piperidine-acetamide scaffold, as a novel S1R modulator. While direct pharmacological data for this specific molecule is not yet prevalent in peer-reviewed literature, its structural motifs warrant a systematic investigation. We provide field-proven, detailed protocols for in vitro and in vivo characterization, explaining the scientific causality behind each experimental choice. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals seeking to characterize this and similar novel chemical entities targeting the S1R.
Chapter 1: The Sigma-1 Receptor: A Unique Chaperone Protein and Therapeutic Target
From "Opioid Receptor" to Chaperone: A Paradigm Shift
Initially misclassified as a subtype of the opioid receptor, the S1R is now understood to be a distinct molecular entity.[1] Cloning of the receptor, encoded by the SIGMAR1 gene, revealed no homology with G protein-coupled receptors (GPCRs).[4] Instead, it is a 223-amino acid transmembrane protein that functions as an intracellular chaperone.[6][7] This fundamental reclassification has been pivotal in understanding its complex and pleiotropic biological functions.
Subcellular Localization and Molecular Architecture
The S1R primarily resides in the endoplasmic reticulum (ER), with significant enrichment at a specialized subdomain known as the mitochondria-associated membrane (MAM).[4][5][6] This strategic location places the S1R at a critical intersection for regulating inter-organelle communication, particularly between the ER and mitochondria, which is essential for cellular bioenergetics and calcium signaling.[6] In its resting state, the S1R is typically found in a complex with another ER chaperone, the 78-kDa glucose-regulated protein, also known as Binding Immunoglobulin Protein (BiP).[4][6]
Core Mechanism of Action: The S1R-BiP-IP3R Axis and Calcium Homeostasis
The canonical function of the S1R is centered on its dynamic regulation of calcium (Ca²⁺) signaling. Under conditions of cellular stress or upon binding by an agonist ligand, the S1R dissociates from BiP.[4] The freed S1R then acts as a chaperone to the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for releasing Ca²⁺ from ER stores. By stabilizing the IP3R in its active conformation, S1R activation potentiates Ca²⁺ flux from the ER into the cytoplasm and, critically, into the mitochondria via the MAM.[1][4] This modulation of Ca²⁺ signaling is a cornerstone of the S1R's neuroprotective and neuromodulatory effects.
Caption: S1R activation pathway at the Endoplasmic Reticulum.
Therapeutic Rationale in CNS Disorders
The widespread modulatory role of the S1R makes it a compelling target for various pathologies.[1] Its ligands have shown therapeutic potential in:
-
Neurodegenerative Diseases: By combating oxidative stress, mitigating excitotoxicity, and promoting cell survival, S1R modulation is being investigated for Alzheimer's, Parkinson's, and Huntington's diseases.[2][3]
-
Depression and Anxiety: Several antidepressants, notably the SSRI fluvoxamine, are potent S1R agonists, suggesting the receptor's involvement in mood regulation.[8][9]
-
Neuropathic Pain: S1R antagonists have demonstrated efficacy in animal models of pain, indicating a role in pain signal modulation.[4][10]
-
Schizophrenia: The affinity of some antipsychotics for the S1R has prompted research into its role in psychosis and cognitive deficits.[1][8]
Chapter 2: Profiling this compound
Chemical Identity and Properties
This section provides the fundamental physicochemical data for the compound of interest, essential for any experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₁₉ClN₂O | [11] |
| Molecular Weight | 206.71 g/mol (hydrochloride salt: ~243.17 g/mol ) | [11][12] |
| CAS Number | 1443980-79-7 | [11] |
| Canonical SMILES | CN(C)C(=O)CC1CCNCC1.Cl | [12] |
| Physical Form | Solid | [12] |
Structural Rationale: The Piperidine-Acetamide Scaffold in CNS Ligands
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active agents due to its ability to impart favorable properties such as improved solubility, metabolic stability, and the capacity to engage in key hydrogen bonding interactions with biological targets. Numerous potent ligands for various CNS receptors, including opioid and dopamine receptors, feature this core.[13][14] The acetamide linker provides a flexible spacer and additional hydrogen bonding capabilities. The combination of these structural elements in this compound makes it a plausible candidate for interaction with the S1R, which is known to accommodate a wide variety of chemical structures.
Chapter 3: A Framework for In Vitro Characterization
Primary Objective
The initial goal is to empirically determine if this compound directly binds to the S1R and, if so, to quantify its binding affinity and characterize its functional activity as either an agonist or antagonist.
In Vitro Evaluation Workflow
A logical, stepwise approach is crucial to efficiently characterize the compound. The workflow begins with establishing a direct physical interaction (binding) and then proceeds to measure a biologically relevant functional outcome.
Caption: A logical workflow for the in vitro characterization of a putative S1R modulator.
Protocol 1: Radioligand Competition Binding Assay
-
Causality & Rationale: This is the definitive experiment to confirm a direct, physical interaction between the test compound and the S1R. By measuring the ability of the unlabeled test compound to displace a high-affinity radiolabeled S1R ligand, we can calculate its equilibrium dissociation constant (Ki), a quantitative measure of binding affinity. A lower Ki value indicates higher affinity.
-
Methodology:
-
Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of S1R) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (50-100 µg protein/well), a fixed concentration of a radiolabeled S1R ligand (e.g., 1-3 nM -pentazocine), and varying concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Nonspecific Binding: Include wells containing the radioligand and a high concentration (e.g., 10 µM) of a known, unlabeled S1R ligand like haloperidol to determine nonspecific binding.
-
Incubation: Incubate the plate at 37°C for 150 minutes to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract nonspecific binding from all measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using nonlinear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
-
Causality & Rationale: This functional assay directly probes the canonical S1R mechanism. S1R agonists are known to potentiate Ca²⁺ release from the ER triggered by IP3-generating stimuli.[1][15] This protocol measures the compound's ability to enhance bradykinin (BDK)-induced intracellular Ca²⁺ mobilization.
-
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., NG-108 or SH-SY5Y cells) in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's protocol.
-
Pre-treatment: Wash away excess dye and pre-incubate the cells with the test compound or vehicle control for 15-30 minutes.
-
Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Stimulation: Inject a sub-maximal concentration of bradykinin (BDK) into each well and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Compare the BDK-induced Ca²⁺ response in cells pre-treated with the test compound to those treated with vehicle. An agonist will significantly potentiate the BDK response. An antagonist would be tested for its ability to block the potentiation caused by a known S1R agonist (e.g., PRE-084).
-
Expected In Vitro Outcomes
| Parameter | Assay | Desired Outcome for S1R Modulator | Interpretation |
| Ki | Radioligand Binding | < 100 nM | Indicates high-affinity binding to the S1R. |
| EC₅₀ | Calcium Mobilization | < 1 µM | For an agonist, indicates potent functional activity. |
| % Potentiation | Calcium Mobilization | > 150% of control | For an agonist, confirms significant enhancement of Ca²⁺ signaling. |
Chapter 4: A Roadmap for In Vivo Evaluation
Primary Objective
Following successful in vitro characterization, the in vivo objective is to assess the compound's blood-brain barrier permeability, pharmacokinetic profile, and efficacy in a relevant animal model of CNS function, such as cognition.
In Vivo Evaluation Workflow
Caption: A streamlined workflow for the in vivo assessment of a CNS-targeted compound.
Protocol 4: Pharmacokinetic (PK) Profiling
-
Causality & Rationale: A compound is only useful for treating CNS disorders if it can reach its target in the brain at a sufficient concentration for a suitable duration. This protocol is essential to determine key PK parameters, including brain penetration.
-
Methodology:
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Administration: Administer a single dose of the test compound via a relevant route (e.g., intravenous for initial bioavailability and intraperitoneal or oral for screening).
-
Sample Collection: At designated time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples (via cardiac puncture or tail vein) and immediately harvest the brain.
-
Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue in a suitable buffer.
-
Bioanalysis: Extract the compound from plasma and brain homogenate samples. Quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot plasma and brain concentrations versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t₁/₂), and area under the curve (AUC). Calculate the brain-to-plasma concentration ratio (Kp) as a measure of blood-brain barrier penetration.
-
Protocol 5: Scopolamine-Induced Amnesia Model (Cognitive Enhancement)
-
Causality & Rationale: S1R agonists have well-documented pro-cognitive and anti-amnesic effects.[8][15] This model uses the muscarinic antagonist scopolamine to induce a transient, reversible cognitive deficit. It is a robust and widely accepted model to test for potential cognitive-enhancing properties of a new compound.
-
Methodology:
-
Animal Model: Use male C57BL/6 mice.
-
Behavioral Paradigm (Y-Maze): The Y-maze assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Procedure:
-
Day 1 (Habituation/Training): Allow each mouse to freely explore two arms of the Y-maze for 5-10 minutes, with the third ("novel") arm blocked.
-
Day 2 (Testing):
-
Administer the test compound (e.g., 1-10 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or saline 30 minutes before the test.
-
Place the mouse in the maze with all three arms open and record its movements for 5 minutes.
-
-
-
Data Collection & Analysis: Measure the number of entries into each arm and the time spent in each arm. A cognitively intact animal will spend significantly more time in the novel arm. The primary endpoint is the reversal of the scopolamine-induced deficit in novel arm exploration. Compare the performance of the compound-treated group to the vehicle- and scopolamine-only groups using ANOVA followed by post-hoc tests.
-
Chapter 5: Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven framework for the systematic evaluation of this compound as a potential sigma-1 receptor modulator. The proposed cascade of experiments, from in vitro binding and functional assays to in vivo pharmacokinetic and efficacy studies, provides a clear path to elucidate the compound's pharmacological profile.
If initial results are promising—demonstrating high-affinity S1R binding, functional agonism, and in vivo efficacy in a cognitive model—several future directions would be warranted:
-
Selectivity Profiling: Assess binding affinity against a panel of other CNS receptors (e.g., sigma-2, opioid, dopamine, serotonin receptors) to determine selectivity.
-
Mechanism of Action Studies: Investigate downstream signaling pathways, such as the Nrf2 antioxidant response, using molecular biology techniques.[5]
-
Chronic Disease Models: Test the compound in more complex, chronic models of neurodegeneration or depression.
-
Safety and Toxicology: Conduct preliminary safety pharmacology and toxicology studies to identify any potential liabilities.
By following this structured approach, researchers can efficiently and robustly determine the therapeutic potential of this novel chemical entity and contribute valuable knowledge to the field of sigma-1 receptor pharmacology.
References
-
Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands. Current Pharmaceutical Design. Available at: [Link]
-
Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. Available at: [Link]
-
Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. Available at: [Link]
-
Wang, J., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences. Available at: [Link]
-
Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. Available at: [Link]
-
PubChem. N-methyl-2-(piperidin-4-yl)acetamide. PubChem. Available at: [Link]
-
PubMed. N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]- (2-methyl-1-naphthylthio)acetamide (FY-087). A new acyl coenzyme a:cholesterol acyltransferase (ACAT) inhibitor of diet-induced atherosclerosis formation in mice. PubMed. Available at: [Link]
-
Kourrich, S. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]
-
Hashimoto, K. (2013). Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Wang, H., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. Available at: [Link]
-
Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. Sigma-1 receptor. Wikipedia. Available at: [Link]
-
Wikipedia. Sigma-1 receptor. Wikipedia. Available at: [Link]
-
Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. Available at: [Link]
-
Trame, M. N., et al. (2013). Population pharmacokinetics of dimethylacetamide in children during standard and once-daily IV busulfan administration. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Tsai, S. Y. A., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Available at: [Link]
-
ResearchGate. Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals. ResearchGate. Available at: [Link]
-
Rossino, G. (2017). Synthesis of a drug discovery library for the identification of sigma receptors modulators. World BioDiscovery Congress 2017. Available at: [Link]
-
Brimson, J. M., et al. (2024). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases. ResearchGate. Available at: [Link]
-
Penke, B., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. 1443980-79-7|this compound|BLD Pharm [bldpharm.com]
- 12. N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride: A Detailed Protocol and Application Notes
Authored by a Senior Application Scientist
Introduction: N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is a valuable building block in medicinal chemistry and drug discovery, often utilized as a scaffold or intermediate in the synthesis of more complex bioactive molecules. The piperidine moiety is a common feature in many pharmaceuticals due to its favorable physicochemical properties and its ability to interact with various biological targets. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the scientific rationale behind the chosen methodology.
Synthetic Strategy Overview
The synthesis of this compound is most efficiently achieved through a two-step process. This strategy involves the initial protection of the reactive secondary amine of the piperidine ring, followed by amide bond formation, and concluding with deprotection to yield the final hydrochloride salt. This approach ensures high yields and purity by preventing unwanted side reactions.
The chosen starting material is [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid, which is commercially available.[1] The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the piperidine nitrogen due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[2][3]
The overall synthetic workflow can be visualized as follows:
Sources
Application Notes and Protocols for the NMR Spectroscopic Analysis of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride
Introduction
N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is a small organic molecule featuring a piperidine ring and an N,N-dimethylacetamide moiety. As a hydrochloride salt, its solubility and stability characteristics are pertinent to its handling and analysis. This compound and its derivatives are of interest to researchers in medicinal chemistry and drug development. Accurate structural elucidation and characterization are critical for ensuring compound identity and purity, which are fundamental requirements in the drug development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectroscopic analysis of this compound. We will detail the necessary steps from sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Chemical Structure and Numbering Scheme
For clarity in spectral assignments, the following numbering scheme will be used for this compound. The protonation of the piperidine nitrogen due to the hydrochloride salt form is explicitly shown.
Part 1: Sample Preparation: The Foundation of High-Quality NMR Data
The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. For this compound, a solid at room temperature, the following protocol ensures the acquisition of high-resolution spectra.
Core Principles of Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is paramount. The solvent must dissolve the analyte to a suitable concentration (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) and should not have signals that overlap with key analyte resonances.[1] For a hydrochloride salt, polar solvents are generally preferred. Deuterium oxide (D₂O) and Methanol-d₄ (CD₃OD) are excellent initial choices. D₂O offers the advantage of exchanging with the labile N-H protons, leading to their disappearance from the ¹H spectrum, which can simplify the spectrum and aid in peak identification.
-
Concentration: The sample concentration needs to be optimized. While higher concentrations can reduce acquisition time, especially for less sensitive nuclei like ¹³C, overly concentrated samples can lead to broadened lineshapes due to increased viscosity and potential intermolecular interactions.[1]
-
Purity: The sample should be free of particulate matter, which can degrade the spectral resolution. Filtration of the sample solution is recommended if any solids are present.
Protocol for Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or CD₃OD) to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution for any suspended particles.
-
Filtration (if necessary): If particulate matter is observed, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used and set to 0.00 ppm. For CD₃OD, tetramethylsilane (TMS) can be used, or the residual solvent peak can be used as a secondary reference.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: Workflow for NMR sample preparation.
Part 2: 1D NMR Spectroscopy: The Initial Structural Snapshot
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the chemical environment of all proton nuclei, their relative numbers (through integration), and their connectivity (through spin-spin coupling).
Anticipated ¹H NMR Spectral Features:
-
N-Methyl Protons (H-10, H-11): Due to restricted rotation around the amide C-N bond, these two methyl groups may be chemically non-equivalent, giving rise to two distinct singlets. However, at room temperature, if the rotation is fast on the NMR timescale, they may appear as a single singlet integrating to six protons.
-
Piperidine Ring Protons (H-2, H-3, H-4, H-5, H-6): The piperidine ring exists in a chair conformation. The protonation of the nitrogen will cause a downfield shift of the adjacent protons (H-2ax, H-2eq, H-6ax, H-6eq). The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants. Complex multiplets are expected in this region.
-
Methylene Bridge Protons (H-8): These protons are adjacent to the piperidine ring and the acetamide group and will likely appear as a doublet, split by the methine proton H-4.
-
Methine Proton (H-4): This proton will be a multiplet due to coupling with the adjacent methylene protons on the piperidine ring (H-3 and H-5) and the methylene bridge (H-8).
-
N-H Proton (on Piperidine Nitrogen): In a non-exchanging solvent like DMSO-d₆, this proton would appear as a broad singlet. In D₂O, this proton will exchange with deuterium and the signal will disappear.
Protocol for ¹H NMR Acquisition
This protocol is a general guideline and may need to be adjusted based on the specific NMR spectrometer and software.[2]
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Typically, proton-decoupled spectra are acquired to simplify the spectrum to a series of singlets, one for each unique carbon.
Anticipated ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C-9): This will be the most downfield signal, typically in the range of 170-180 ppm.
-
Piperidine Carbons (C-2, C-3, C-4, C-5, C-6): These sp³ hybridized carbons will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C-2 and C-6) will be shifted downfield compared to C-3 and C-5.
-
Methylene Bridge Carbon (C-8): This carbon will also be in the aliphatic region.
-
N-Methyl Carbons (C-10, C-11): These will appear as one or two signals in the aliphatic region, depending on the rate of amide bond rotation.
Protocol for ¹³C NMR Acquisition
-
Instrument Setup: The same locked and shimmed sample from the ¹H NMR experiment is used.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): A wide spectral width of ~240 ppm (from -10 to 230 ppm) is recommended to ensure all carbon signals are observed.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis.
-
Part 3: 2D NMR Spectroscopy: Assembling the Molecular Puzzle
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in the 2D spectrum connect coupled protons.
Expected COSY Correlations:
-
Correlations between the protons on the piperidine ring, allowing for the tracing of the spin system from H-2 to H-3, H-4, H-5, and H-6.
-
A cross-peak between the methine proton H-4 and the methylene bridge protons H-8.
Protocol for COSY Acquisition
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Parameters: The spectral width in both dimensions will be the same as the ¹H NMR spectrum. Typically, 256-512 increments in the indirect dimension (F1) are acquired with 8-16 scans per increment.
Caption: Expected COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with the carbons to which they are directly attached. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
Expected HSQC Correlations:
-
A cross-peak for each C-H bond: C-2/H-2, C-3/H-3, C-4/H-4, C-5/H-5, C-6/H-6, C-8/H-8, and C-10,11/H-10,11.
Protocol for HSQC Acquisition
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Parameters: The F2 (proton) dimension will have a spectral width of ~12-16 ppm, while the F1 (carbon) dimension will cover the aliphatic carbon region (~10-80 ppm) to improve resolution. The number of scans per increment is typically 8-32.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and identifying quaternary carbons.
Expected Key HMBC Correlations:
-
Correlations from the N-methyl protons (H-10, H-11) to the carbonyl carbon (C-9) and the N-methyl carbons (C-10, C-11).
-
Correlations from the methylene bridge protons (H-8) to the carbonyl carbon (C-9) and to carbons in the piperidine ring (C-3, C-4, C-5).
-
Correlations from the piperidine protons to other carbons within the ring and to the methylene bridge carbon.
Protocol for HMBC Acquisition
-
Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Parameters: The F2 (proton) dimension will have a spectral width of ~12-16 ppm, and the F1 (carbon) dimension will cover the full carbon range (~0-180 ppm). The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.
Caption: Key expected HMBC correlations.
Part 4: Data Interpretation and Structure Confirmation
A systematic approach to interpreting the collected NMR data will lead to the complete and unambiguous assignment of the structure of this compound.
Step-by-Step Data Analysis Workflow:
-
Analyze the ¹H NMR Spectrum: Identify the distinct spin systems. The N-methyl protons and the piperidine ring protons should be readily distinguishable.
-
Use the COSY Spectrum: Trace the connectivity within the piperidine ring starting from a well-resolved proton. Confirm the coupling between H-4 and H-8.
-
Assign Carbons with the HSQC Spectrum: Use the assigned protons from the ¹H and COSY spectra to assign their directly attached carbons.
-
Connect the Fragments with the HMBC Spectrum: Use the long-range correlations to piece together the molecular fragments. For instance, the correlation from the N-methyl protons (H-10, H-11) to the carbonyl carbon (C-9) confirms the N,N-dimethylacetamide moiety. Correlations from H-8 to C-4 and C-9 will link the acetamide group to the piperidine ring.
-
Tabulate the Assignments: Create a comprehensive table summarizing the chemical shifts and correlations for all protons and carbons.
Predicted NMR Data Summary
The following table provides predicted chemical shift ranges for this compound in a polar deuterated solvent like D₂O. Actual values may vary depending on the solvent, concentration, and temperature.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations |
| 2, 6 | 3.0 - 3.5 (m) | 45 - 55 | COSY: H-3, H-5; HSQC: C-2, C-6 |
| 3, 5 | 1.8 - 2.2 (m) | 25 - 35 | COSY: H-2, H-4, H-6; HSQC: C-3, C-5 |
| 4 | 2.3 - 2.8 (m) | 30 - 40 | COSY: H-3, H-5, H-8; HSQC: C-4 |
| 8 | 2.4 - 2.9 (d) | 35 - 45 | COSY: H-4; HSQC: C-8; HMBC: C-9, C-3, C-5 |
| 10, 11 | 2.9 - 3.2 (s) | 35 - 40 | HSQC: C-10, C-11; HMBC: C-9 |
| 9 | - | 170 - 175 | HMBC: H-8, H-10, H-11 |
| NH | Exchanges in D₂O | - | - |
Conclusion
This application note provides a detailed and scientifically grounded framework for the NMR spectroscopic analysis of this compound. By following these protocols and data interpretation strategies, researchers can confidently elucidate and confirm the structure of this and similar small molecules. The integration of 1D and 2D NMR techniques provides a self-validating system for structural assignment, ensuring the high level of scientific integrity required in research and drug development.
References
-
American Chemical Society. NMR Guidelines for ACS Journals. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). [Link]
-
IMSERC. TUTORIAL: 2D COSY EXPERIMENT. [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Mestrelab Research. Mnova NMR. [Link]
Sources
Application Notes and Protocols for the In Vivo Administration of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride in Murine Models
Version: 1.0
Abstract
This document provides a comprehensive guide for the preclinical evaluation of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride in murine models. As a novel small molecule, establishing robust and reproducible protocols for its administration and the assessment of its pharmacokinetic and pharmacodynamic profiles is paramount for its development as a potential therapeutic agent. These application notes are intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies grounded in scientific best practices and animal welfare principles. The protocols outlined herein are designed to be self-validating systems, ensuring the generation of high-quality, reliable data.
Introduction to this compound
This compound is a synthetic small molecule with a molecular structure that suggests potential activity within the central nervous system (CNS). The piperidine moiety is a common feature in many CNS-acting drugs. The hydrochloride salt form generally confers aqueous solubility, which is a key consideration for formulation development.
Given the novelty of this compound, initial in vivo studies in mice are critical to characterize its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to establish a preliminary safety and efficacy profile. The following protocols provide a framework for these initial investigations.
Pre-Administration Considerations: Formulation and Dosage
Vehicle Selection and Formulation
The choice of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound, while minimizing any confounding biological effects of the vehicle itself.[1][2]
Table 1: Recommended Vehicles for this compound in Murine Studies
| Vehicle | Route of Administration | Rationale and Considerations |
| Sterile Saline (0.9% NaCl) | IV, IP, SC, PO | Isotonic and generally well-tolerated. Ideal for water-soluble compounds like hydrochloride salts. Should be the first choice if the compound is sufficiently soluble. |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Isotonic and buffered to a physiological pH, which can improve the stability of pH-sensitive compounds. |
| 5% Dextrose in Water (D5W) | IV, IP, SC, PO | An alternative isotonic vehicle. |
| 0.5% (w/v) Methylcellulose in Water | PO | A suspension agent suitable for oral administration of poorly soluble compounds.[3] |
| 10% DMSO in Saline | IP, SC | Dimethyl sulfoxide (DMSO) is a powerful solvent, but can have its own biological effects. The concentration should be kept as low as possible, ideally not exceeding 10%.[1][2] |
Protocol 1: Preparation of a 1 mg/mL Solution in Sterile Saline
-
Aseptic Technique: All preparations for parenteral administration must be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Gradually add the powder to a sterile container with the appropriate volume of sterile saline (0.9% NaCl).
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulates.
-
pH Adjustment (if necessary): Measure the pH of the final solution. If it is outside the physiologically acceptable range (pH 4-8), adjust using sterile, dilute HCl or NaOH.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the final formulation at 2-8°C, protected from light. A stability study should be conducted to determine the appropriate storage duration.
Dosage Calculation
The initial dose selection for in vivo studies is often based on in vitro efficacy data (e.g., IC50 or EC50 values). A common starting point for in vivo studies is a dose that is 10-100 times the in vitro IC50, assuming a certain volume of distribution. Alternatively, allometric scaling can be used to estimate a mouse equivalent dose (MED) from a projected human dose.
Formula for Dose Calculation:
-
Dose (mg/kg) = (Concentration of dosing solution (mg/mL) x Volume administered (mL)) / Mouse body weight (kg)
Routes of Administration in Mice: Detailed Protocols
The choice of administration route significantly impacts the pharmacokinetic profile of a compound.[4] The following protocols detail the most common routes for small molecule administration in mice.
Table 2: Recommended Administration Volumes and Needle Sizes for Mice
| Route of Administration | Maximum Volume | Recommended Needle Gauge |
| Intravenous (IV) | 5 mL/kg (bolus)[3][5] | 27-30 G[5] |
| Intraperitoneal (IP) | 10 mL/kg[6] | 25-27 G[6] |
| Subcutaneous (SC) | 10 mL/kg[7] | 25-27 G[7] |
| Oral (PO) - Gavage | 10 mL/kg[4] | 20-22 G (ball-tipped)[7] |
Intravenous (IV) Injection via the Lateral Tail Vein
IV administration provides 100% bioavailability and is often used in pharmacokinetic studies to determine clearance and volume of distribution.
Protocol 2: IV Tail Vein Injection
-
Animal Restraint: Place the mouse in a suitable restraint device to safely secure the animal and expose the tail.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for 1-2 minutes to dilate the lateral tail veins.
-
Site Preparation: Swab the tail with 70% ethanol to disinfect the injection site and improve visualization of the veins.
-
Injection: Using a 27-30 G needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Confirmation: If the needle is correctly placed, there should be no resistance during injection, and the vein should clear as the solution is administered. If a bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Administration: Inject the solution slowly and steadily.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Monitor the mouse for any adverse reactions before returning it to its cage.
Intraperitoneal (IP) Injection
IP injection is a common route for administering substances that are not suitable for IV injection. The compound is absorbed into the portal circulation.
Protocol 3: IP Injection
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.
-
Positioning: Tilt the mouse so its head is pointing downwards at approximately a 30-degree angle. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[7]
-
Injection Site: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6][8]
-
Injection: Insert a 25-27 G needle at a 30-40 degree angle into the peritoneal cavity.[6]
-
Aspiration: Gently pull back on the plunger to ensure that no blood (vessel puncture) or yellowish fluid (bladder puncture) is aspirated.[6] If aspiration is positive, discard the syringe and prepare a new dose.
-
Administration: Inject the solution smoothly.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Oral Gavage (PO)
Oral gavage ensures that a precise dose is administered directly into the stomach.
Protocol 4: Oral Gavage
-
Animal Restraint: Restrain the mouse by scruffing, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Selection: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size (20-22 G for an adult mouse).
-
Insertion: Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Confirmation: If the needle is correctly placed, it will pass easily into the stomach. If the mouse struggles or if there is resistance, the needle may be in the trachea. Withdraw immediately and re-attempt.
-
Administration: Once the needle is in the stomach, administer the solution.
-
Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor for any signs of respiratory distress.
Experimental Design: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
A well-designed PK/PD study is essential for understanding the relationship between drug exposure and its pharmacological effect.[9][10]
Pharmacokinetic (PK) Study Design
The goal of a PK study is to characterize the ADME properties of the compound.[11]
Table 3: Example PK Study Design in Mice
| Parameter | Description |
| Animal Model | Male C57BL/6 mice, 8-10 weeks old. The choice of strain can influence PK parameters.[12] |
| Group Size | n = 3-4 mice per time point. |
| Dose & Route | Group 1: 1 mg/kg IV; Group 2: 10 mg/kg PO. |
| Blood Sampling | IV Group: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose.[13] PO Group: 15, 30 min, 1, 2, 4, 8, 24 hours post-dose.[13] |
| Sample Collection | Serial blood samples (e.g., via submandibular or saphenous vein puncture) or terminal blood collection (e.g., via cardiac puncture).[11] Plasma is harvested by centrifugation. |
| Bioanalysis | Plasma concentrations of this compound are quantified using a validated LC-MS/MS method. |
| PK Parameters | Cmax, Tmax, AUC, t1/2, Clearance (CL), Volume of distribution (Vd), Bioavailability (F%). |
Workflow for a Murine Pharmacokinetic Study
Caption: Workflow for a typical murine pharmacokinetic study.
Pharmacodynamic (PD) Study Design
The PD study aims to evaluate the pharmacological effect of the compound in a relevant disease model. Given the potential CNS activity of this compound, a model of neuropathic pain could be appropriate.
Table 4: Example PD Study Design - Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Parameter | Description |
| Animal Model | Male Sprague-Dawley rats or C57BL/6 mice with surgically induced CCI of the sciatic nerve. |
| Group Size | n = 8-10 mice per group. |
| Treatment Groups | Group 1: Vehicle control; Group 2: this compound (low dose); Group 3: High dose; Group 4: Positive control (e.g., gabapentin). |
| Dosing Regimen | Daily administration (e.g., IP or PO) for 14 days, starting 7 days post-surgery. |
| Behavioral Assessment | Mechanical Allodynia: Measured using von Frey filaments at baseline and at various time points after treatment initiation. |
| Thermal Hyperalgesia: Measured using a plantar test (Hargreaves apparatus). | |
| Endpoint | Reversal of pain-like behaviors (increase in paw withdrawal threshold). |
Experimental Workflow for a Pharmacodynamic Study
Caption: Workflow for a typical murine pharmacodynamic study.
Animal Welfare and Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with a commitment to the 3Rs (Replacement, Reduction, and Refinement). This includes the use of appropriate anesthetics and analgesics, minimizing pain and distress, and ensuring proper housing and husbandry.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial in vivo characterization of this compound in mice. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug development process.
References
-
N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]- (2-methyl-1-naphthylthio)acetamide (FY-087). A new acyl coenzyme a:cholesterol acyltransferase (ACAT) inhibitor of diet-induced atherosclerosis formation in mice. PubMed. Available at: [Link]
-
Guidelines for Injection Techniques in Mice V2.0. ANU services. Available at: [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. Available at: [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. Available at: [Link]
-
Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]
-
Routes and Volumes of Administration in Mice. University of Iowa Animal Resources. Available at: [Link]
-
N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. PubMed. Available at: [Link]
-
N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide. PubChem. Available at: [Link]
-
4-Acetamidopiperidine dihydrochloride. PubChem. Available at: [Link]
-
NDA 20-954 - DMA. accessdata.fda.gov. Available at: [Link]
-
Routes of Administration. ResearchGate. Available at: [Link]
-
Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models. PMC - PubMed Central. Available at: [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. UBC Animal Care Services. Available at: [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]
-
Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. PubMed. Available at: [Link]
-
Substance Administration - Recommended Volumes (Informational Sheet). University of Iowa Animal Resources. Available at: [Link]
-
Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease. ACS Publications. Available at: [Link]
-
Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. MDPI. Available at: [Link]
-
Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management. PubMed Central. Available at: [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]
-
N-methyl-2-(piperidin-4-yl)acetamide. PubChem. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC - PubMed Central. Available at: [Link]
-
Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Oxford Academic. Available at: [Link]
-
Intraperitoneal Injection in the Mouse. Research Animal Training. Available at: [Link]
-
Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections. University of Queensland Research Support. Available at: [Link]
-
Biological effects of acetamide, formamide, and their mono and dimethyl derivatives: An update. ResearchGate. Available at: [Link]
-
Intravenous Injection in the Mouse. Research Animal Training. Available at: [Link]
-
Injections and Dosing. UNC School of Medicine Preclinical Research Unit. Available at: [Link]
-
N-(2,4-Dimethylphenyl)acetamide. PubChem. Available at: [Link]
-
Pk/bio-distribution. MuriGenics. Available at: [Link]
-
How to Administer a Substance to a Mouse?. TransCure bioServices. Available at: [Link]
-
Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. University of Arizona Research, Innovation & Impact. Available at: [Link]
-
Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available at: [Link]
-
Intraperitoneal Injection in Mice. Queen's University Animals in Science. Available at: [Link]
-
Intravenous Tail Vein Injections. Texas Tech University Institutional Animal Care and Use Committee. Available at: [Link]
-
Intraperitoneal Injection in an Adult Mouse V.1. Protocols.io. Available at: [Link]
Sources
- 1. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. cea.unizar.es [cea.unizar.es]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. services.anu.edu.au [services.anu.edu.au]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride
Welcome to the technical support center for the synthesis of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable piperidine derivative. Our goal is to provide in-depth, field-proven insights to help you improve your yield and purity.
I. Overview of the Synthetic Strategy
The most common and logical synthetic route to this compound involves a three-step process starting from a commercially available, N-protected piperidine-4-acetic acid derivative. This strategy ensures regioselectivity and minimizes side reactions.
The general workflow is as follows:
-
Amide Coupling: Reaction of an N-protected piperidine-4-acetic acid with dimethylamine in the presence of a coupling agent.
-
Deprotection: Removal of the protecting group from the piperidine nitrogen.
-
Salt Formation: Conversion of the free base to the hydrochloride salt to improve stability and handling.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis.
Question: My amide coupling yield is low. What are the likely causes and how can I improve it?
Answer:
Low yields in the amide coupling step are a common hurdle. The primary reasons often revolve around the choice of coupling agent, reaction conditions, and the purity of your starting materials.
-
Cause 1: Inefficient Activation of the Carboxylic Acid. The formation of the amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation is slow or incomplete, the reaction will stall.
-
Solution:
-
Choice of Coupling Agent: For the coupling of a secondary amine like dimethylamine, standard carbodiimide reagents like DCC or EDC in the presence of an additive like HOBt are often effective.[1] However, if you are still facing issues, more robust uronium-based coupling agents like HATU or HBTU can be employed.[1] These reagents often lead to faster reaction times and higher yields, especially with sterically hindered substrates.
-
Reaction Temperature: Most amide couplings are run at room temperature. However, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate, but be mindful of potential side reactions.
-
-
-
Cause 2: Side Reactions.
-
N-acylurea formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and consumes your starting material.
-
Solution: The addition of 1-hydroxybenzotriazole (HOBt) or a similar additive is crucial when using carbodiimides. HOBt traps the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.
-
-
Epimerization: If your piperidine-4-acetic acid has a chiral center, racemization can be a concern, especially with prolonged reaction times or elevated temperatures.
-
Solution: Using additives like HOBt can help suppress epimerization. Additionally, keeping the reaction time as short as possible and avoiding excessive heat are important.
-
-
-
Cause 3: Purity of Reagents and Solvents.
-
Solution: Ensure your N-Boc-piperidine-4-acetic acid is pure and dry. Water in the reaction mixture can hydrolyze the activated intermediate. Use anhydrous solvents (e.g., DMF, DCM) and ensure your dimethylamine solution's concentration is accurate.
-
Data on Common Coupling Reagents:
| Coupling Reagent | Additive | Common Solvents | Key Advantages | Potential Issues |
| DCC/EDC | HOBt | DCM, DMF | Cost-effective, widely used. | N-acylurea formation, potential for epimerization. |
| HATU/HBTU | None required | DMF, NMP | High efficiency, fast reaction times, good for hindered substrates. | Higher cost, byproducts can sometimes complicate purification. |
| T3P | Base (e.g., Pyridine) | THF, EtOAc | Good for sterically hindered peptides, high yields. | Requires careful handling. |
Question: I am seeing an unexpected byproduct after the deprotection step. What could it be?
Answer:
The deprotection of the N-Boc group is typically a clean and high-yielding reaction, but impurities can arise.
-
Cause 1: Incomplete Deprotection.
-
Identification: The presence of the starting material, N-Boc-N,N-dimethyl-2-(piperidin-4-yl)acetamide, in your crude product. This can be identified by LC-MS or by the characteristic tert-butyl signal in the 1H NMR spectrum.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. While many deprotections are complete within 1-3 hours at room temperature, some substrates may require longer times or gentle heating.[2]
-
Acid Stoichiometry: Use a sufficient excess of acid. For example, a 4M solution of HCl in dioxane is commonly used. Trifluoroacetic acid (TFA) in DCM is also a very effective reagent.[2]
-
-
-
Cause 2: Side Reactions with Acid-Sensitive Groups. If your molecule contains other acid-sensitive functional groups, they may react under the deprotection conditions.
-
Solution: If you have other acid-labile groups, you might consider alternative protecting groups for the piperidine nitrogen that can be removed under different conditions (e.g., Cbz group, which is removed by hydrogenolysis).
-
Question: I am having difficulty crystallizing the final hydrochloride salt. What can I do?
Answer:
Crystallization can be a challenging step, and success often depends on finding the right solvent system and conditions.
-
Cause 1: Incorrect Solvent System.
-
Solution: The goal is to find a solvent or solvent mixture in which the hydrochloride salt is soluble at higher temperatures but insoluble at lower temperatures.
-
Common Solvents for Amine HCl Salts: Isopropanol (IPA), ethanol, methanol, or mixtures of these with a less polar co-solvent like diethyl ether or ethyl acetate are often effective.[3]
-
Procedure: Dissolve the crude free base in a minimal amount of a polar solvent like IPA. Then, slowly add a solution of HCl in the same solvent (or a co-solvent like ether) dropwise until the solution is acidic. If no precipitate forms, you can try adding an anti-solvent (like ether) until turbidity is observed, then cool the mixture.
-
-
-
Cause 2: Presence of Impurities. Impurities can inhibit crystallization or lead to the formation of an oil.
-
Solution: If direct crystallization is failing, it may be necessary to purify the free base first. Column chromatography on silica gel is a common method. After purification, attempt the salt formation and crystallization again.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable route starts with N-Boc-piperidine-4-acetic acid. This is then coupled with dimethylamine using a standard coupling agent like HATU or EDC/HOBt. The resulting N-Boc protected amide is then deprotected using a strong acid like HCl in dioxane or TFA. Finally, the free base is converted to the hydrochloride salt.
Q2: Why is it necessary to use a protecting group on the piperidine nitrogen?
The secondary amine of the piperidine ring is nucleophilic and can compete with dimethylamine in the amide coupling reaction, leading to the formation of undesired side products. By protecting the piperidine nitrogen with a group like Boc, this reactivity is masked, ensuring that the amide bond forms exclusively with the intended dimethylamine.
Q3: What are the best analytical methods to monitor the progress of the reaction and the purity of the final product?
-
Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of the product in each step.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for confirming the mass of the desired product and identifying any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the intermediates and the final product, as well as for assessing purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound.
Q4: What are the key safety precautions to consider during this synthesis?
-
Coupling Agents: Many coupling agents are sensitizers and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Acids: Strong acids like TFA and HCl in dioxane are corrosive and should be handled in a fume hood.
-
Solvents: Use appropriate ventilation when working with volatile organic solvents like DCM and ether.
-
Dimethylamine: This is a flammable and corrosive gas or solution. It should be handled in a well-ventilated fume hood.
IV. Experimental Protocols
Protocol 1: Amide Coupling
-
To a solution of N-Boc-piperidine-4-acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-Boc-N,N-dimethyl-2-(piperidin-4-yl)acetamide.
Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-Boc protected amide from the previous step in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
If a precipitate forms, it can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can then be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., isopropanol/ether) to yield the pure hydrochloride salt.
V. References
-
PrepChem. Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Jadhav, S. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23869. Available at: [Link]
-
PubChem. N-methyl-2-(piperidin-4-yl)acetamide. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
Sources
Technical Support Center: N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride Assay Troubleshooting
Welcome to the technical support guide for N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the chemical principles that govern your assay's performance. This guide is structured to help you diagnose and resolve common interferences and challenges encountered during the analysis of this secondary amine-containing compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its analytical behavior?
A1: Understanding the molecule's structure is the first step to predicting and troubleshooting its behavior.
-
Secondary Piperidine Amine: The most reactive site on the molecule is the secondary amine within the piperidine ring. This group is nucleophilic and basic, making it prone to specific interactions and derivatization.
-
Tertiary Acetamide Amine: The N,N-dimethylacetamide group is less basic and generally less reactive than the piperidine amine.
-
Basic Nature: The presence of two nitrogen atoms makes the compound basic. In its hydrochloride salt form, it is more stable and water-soluble. However, in solution, its interaction with analytical surfaces (like silica-based HPLC columns) is a primary concern, often leading to poor chromatographic peak shape.[1]
-
Molecular Weight: The monoisotopic mass of the free base is approximately 170.14 Da, and the hydrochloride salt is 206.71 g/mol .[2] This is important for setting up mass spectrometry parameters.
Q2: What are the recommended storage and handling conditions for this compound and its solutions?
A2: Proper storage is critical for analytical accuracy.
-
Solid Form: Store the hydrochloride salt in a well-sealed container at controlled room temperature, protected from moisture and light. The salt form is generally stable.
-
Stock Solutions: Prepare stock solutions in a high-quality solvent like DMSO, methanol, or water. For aqueous solutions, buffering to a slightly acidic pH (e.g., pH 3-5) can improve stability by keeping the piperidine nitrogen protonated and less reactive. Store solutions at 2-8°C or frozen (-20°C or -80°C) for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: Which analytical techniques are most suitable for the quantification of this compound?
A3: The choice of technique depends on the sample matrix and required sensitivity.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): Suitable for purity assessments and quantification in simpler matrices (e.g., drug substance, simple formulations). Detection wavelength will depend on the chromophore; however, as this molecule lacks a strong chromophore, sensitivity may be limited. Derivatization can be used to improve detection.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying the compound in complex biological matrices (plasma, urine, tissue homogenates) due to its superior sensitivity and selectivity.[4] It is highly effective at distinguishing the analyte from endogenous matrix components.
Troubleshooting Guide: Assay Interference
This section addresses specific experimental problems. For each issue, we explore the root cause and provide actionable protocols for resolution.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Broadening) in RP-HPLC
You're Observing: Your analyte peak is not sharp and symmetrical, making integration and quantification unreliable.
Underlying Cause: This is a classic issue for basic compounds. The protonated amine groups on your molecule interact strongly with negatively charged, acidic silanol groups (Si-OH) present on the surface of standard silica-based C18 columns. This secondary interaction mechanism leads to peak tailing.[1]
Diagnostic & Resolution Protocol:
-
Mobile Phase pH Adjustment:
-
Principle: Lowering the mobile phase pH (e.g., to < 3.0) fully protonates the analyte and suppresses the ionization of silanol groups, minimizing the unwanted ionic interaction.
-
Action: Add an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%) to your mobile phase. TFA is an excellent ion-pairing agent that further masks silanol activity but can cause ion suppression in MS detection.
-
-
Employ a Competing Base:
-
Principle: A small, basic mobile phase additive like triethylamine (TEA) will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.
-
Action: Add 0.1-0.5% TEA to your organic mobile phase and adjust the pH of the aqueous phase accordingly. Note: TEA can also cause ion suppression in MS.
-
-
Select a Modern, Base-Deactivated Column:
-
Principle: Modern columns are specifically designed for analyzing basic compounds. They use high-purity silica with proprietary end-capping technologies to minimize accessible silanol groups.
-
Action: Switch to a column with a different stationary phase chemistry.
-
| Column Type | Technology & Rationale | Recommended Use |
| High-Purity End-Capped Silica | Exhaustively capped to reduce silanol activity. A good first choice. | General purpose, good starting point. |
| Embedded Polar Group (e.g., "AQ" type) | Contains a polar group near the silica surface to shield silanols and improve performance in highly aqueous mobile phases. | Good for retaining polar bases. |
| Hybrid Particles (e.g., BEH, CS-H) | Silica-organic hybrid particles that are more chemically robust and exhibit lower silanol activity across a wider pH range. | Excellent peak shape, allows for higher pH methods. |
Troubleshooting Workflow: Poor Peak Shape
Caption: A step-by-step logic flow for troubleshooting poor peak shape.
Issue 2: Inconsistent Results & Appearance of New Peaks in Formulated Product
You're Observing: Loss of your main analyte peak over time, with the concurrent appearance of one or more new, unexpected peaks, particularly in stability studies of a formulated drug product.
Underlying Cause: This is likely a drug-excipient incompatibility. The secondary amine of the piperidine ring is nucleophilic and can react with reactive impurities found in common pharmaceutical excipients, such as aldehydes or reducing sugars.[5][6]
-
Maillard Reaction: If your formulation contains reducing sugars (e.g., lactose, dextrose), the amine can react with the sugar's open-chain aldehyde form. This leads to the formation of a glycosylamine, which can undergo further reactions, causing discoloration and generating multiple degradation products.[7][8]
-
Aldehyde Adduct Formation: Many excipients, including starches, microcrystalline cellulose, and polyethylene glycols (PEGs), can contain trace amounts of aldehyde impurities (like formaldehyde). These can react with the secondary amine to form an aminal or other adducts.[5][6]
Illustrative Reaction: Aldehyde Impurity Interaction
Caption: Potential reaction pathway leading to assay interference.
Diagnostic & Resolution Protocol:
-
Forced Degradation Study:
-
Principle: Intentionally stress your drug substance and individual excipients to identify potential reactive pairs.
-
Action: Prepare binary mixtures (1:1 ratio) of your active pharmaceutical ingredient (API) with each excipient. Add a small amount of water (~5%) to accelerate potential reactions. Store samples at an elevated temperature (e.g., 60°C) for 1-2 weeks. Analyze the samples by HPLC against a control (API alone) to see if any degradation has occurred.
-
-
Excipient Screening:
-
Principle: Proactively select excipients with low levels of reactive impurities.
-
Action: Request certificates of analysis from your excipient suppliers that specify limits for aldehydes or reducing sugars. If necessary, perform analytical tests on incoming batches of excipients. Avoid excipients known to be problematic for amine-containing drugs, such as lactose, in early formulation development.[5][8]
-
-
Formulation Adjustment:
-
Principle: Modify the formulation to reduce the rate of reaction.
-
Action:
-
Incorporate an antioxidant if oxidative degradation is suspected.
-
Control the moisture content of the final product, as water often catalyzes these reactions.
-
Consider buffering the formulation to a pH that minimizes API reactivity.
-
-
| Common Excipient | Potential Reactive Impurity | Risk with Secondary Amines |
| Lactose | Reducing Sugar, Aldehydes | High (Maillard Reaction) |
| Microcrystalline Cellulose | Water, Aldehydes | Moderate |
| Povidone (PVP) | Peroxides, Formic Acid | Moderate |
| Polyethylene Glycol (PEG) | Aldehydes, Peroxides | Moderate |
| Magnesium Stearate | Alkaline Residues | Low (but can affect pH) |
Issue 3: Signal Suppression or Enhancement in LC-MS/MS Bioanalysis (Matrix Effects)
You're Observing: Your analyte response is significantly lower (suppression) or higher (enhancement) in the presence of the biological matrix (e.g., plasma) compared to a clean solvent, leading to poor accuracy and reproducibility.
Underlying Cause: Matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix.[9][10] In electrospray ionization (ESI), these components can compete with the analyte for access to the droplet surface for ionization or change the droplet's physical properties. For a basic compound like this, a major cause of matrix effects in plasma is co-eluting phospholipids from cell membranes.[4]
Diagnostic Protocol: Post-Column Infusion (PCI)
-
Principle: This experiment identifies at what retention time co-eluting matrix components cause ion suppression or enhancement.
-
Setup:
-
Infuse a standard solution of your analyte at a constant flow rate into the LC stream after the analytical column, using a T-junction.
-
Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the column.
-
-
Analysis:
-
Monitor the analyte's signal in the mass spectrometer. You should see a stable, flat baseline from the infused standard.
-
When matrix components elute from the column, any dips or peaks in this baseline indicate regions of ion suppression or enhancement, respectively.
-
-
Interpretation: If your analyte's normal retention time coincides with a dip in the PCI chromatogram, your assay is suffering from matrix effects.
Mitigation Strategies:
-
Improve Chromatographic Separation:
-
Action: Modify your LC gradient to move the analyte's retention time away from the suppression zones identified in the PCI experiment. Often, a more aggressive, faster ramp can help elute the analyte before the bulk of phospholipids.
-
-
Enhance Sample Preparation:
-
Principle: Remove interfering matrix components before injection. Simple protein precipitation (PPT) is fast but often leaves many phospholipids in the supernatant.
-
Action:
-
Liquid-Liquid Extraction (LLE): Use a water-immiscible solvent to selectively extract your analyte, leaving polar interferences like phospholipids behind.
-
Solid-Phase Extraction (SPE): This offers the most effective cleanup. Use a mixed-mode or polymeric SPE cartridge that can retain your basic analyte while washing away neutral and acidic interferences.
-
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Principle: A SIL-IS (e.g., containing ¹³C or ²H atoms) is the ideal internal standard. It co-elutes with the analyte and experiences the same matrix effects. By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized.
-
Action: Synthesize or purchase a SIL-IS for your analyte. This is the most robust way to ensure a reliable bioanalytical method and is required by regulatory agencies for method validation.[9]
-
Workflow: Evaluating & Mitigating Matrix Effects
Caption: A decision tree for diagnosing and solving LC-MS/MS matrix effects.
References
-
Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available at: [Link]
-
PubChem. N-methyl-2-(piperidin-4-yl)acetamide. Available at: [Link]
-
PubChem. N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide. Available at: [Link]
-
Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
-
Li, Y., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(1), 1-19. Available at: [Link]
-
ResearchGate. Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Available at: [Link]
-
ResearchGate. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available at: [Link]
-
Fu, Y., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(12), 631-634. Available at: [Link]
-
CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bio-analysis- an-overview. Available at: [Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
PubChem. 4-Acetamidopiperidine dihydrochloride. Available at: [Link]
-
ACS Publications. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Available at: [Link]
-
PubChem. N-(2,4-Dimethylphenyl)acetamide. Available at: [Link]
-
Frontiers. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Available at: [Link]
-
MDPI. Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Available at: [Link]
-
ResearchGate. Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid | Request PDF. Available at: [Link]
-
Pharmaceutical Technology. Managing Excipient Interactions. Available at: [Link]
-
PubMed. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1443980-79-7|this compound|BLD Pharm [bldpharm.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pharmtech.com [pharmtech.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Characterizing Sigma-1 Receptor Agonists: A Comparative Analysis Framework
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate novel sigma-1 receptor (S1R) agonists. We will use well-characterized agonists—(+)-Pentazocine, PRE-084, and SA4503 (Cutamesine)—as benchmarks for comparison. The principles and experimental protocols outlined herein are designed to enable a thorough assessment of new chemical entities, such as N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride, against these established standards.
The Sigma-1 Receptor: A Unique Therapeutic Target
The sigma-1 receptor (S1R) is not a conventional G-protein coupled or ionotropic receptor. Instead, it is a ligand-operated intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] This strategic position allows it to modulate a wide array of cellular functions, including calcium homeostasis, oxidative stress responses, and protein folding, making it a compelling target for neurodegenerative diseases, pain, and psychiatric disorders.[3][4][5][6]
Under basal conditions, S1R is complexed with the Binding Immunoglobulin Protein (BiP), another ER chaperone.[1][7] Upon stimulation by agonist ligands or cellular stress, S1R dissociates from BiP and translocates to interact with various client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R), to modulate calcium signaling between the ER and mitochondria.[1][2][8] This fundamental mechanism underpins the diverse, pro-survival effects attributed to S1R activation.[9]
Caption: Sigma-1 Receptor signaling at the ER-Mitochondria interface.
Comparative Analysis: Key Performance Metrics
A rigorous evaluation of a novel S1R agonist requires comparison against established compounds across several key parameters. The choice of benchmark compounds is critical:
-
(+)-Pentazocine: A classical, moderately selective S1R agonist, often used as a reference tool.[10][11] Its enantiomer, (-)-pentazocine, has higher affinity for opioid receptors.[10]
-
PRE-084: A highly selective and widely used research agonist, instrumental in elucidating S1R's neuroprotective roles.[12][13][14]
-
SA4503 (Cutamesine): A potent and selective agonist that has progressed to clinical trials for conditions like ischemic stroke and depression, highlighting its translational potential.[4][15][16][17]
Binding Affinity and Selectivity
The foundational characteristic of any receptor ligand is its binding profile. High affinity for S1R (low Ki or IC50 value) is desirable for potency, while low affinity for other receptors, particularly the sigma-2 receptor (S2R), ensures target specificity and minimizes off-target effects.
Causality in Experimental Choice: Radioligand binding assays are the gold standard for this determination. They directly measure the interaction between the test compound and the receptor target. The choice of radioligand (e.g., -pentazocine for S1R) and tissue source (e.g., guinea pig brain or liver membranes, which have high S1R density) is crucial for obtaining reliable and reproducible data.[18][19]
Table 1: Comparative Binding Profiles of Selected S1R Agonists
| Compound | S1R Ki or IC50 (nM) | S2R Ki or IC50 (nM) | Selectivity (S2R/S1R) | Reference |
| (+)-Pentazocine | ~16 (Kd) | - | - | [20] |
| PRE-084 | 2.2 | 13091 | ~5950 | [13] |
| SA4503 (Cutamesine) | 4.6 - 17.4 | 63.1 - 1784 | 14x to >100x | [16][21][22] |
| N,N-dimethyl-2-(piperidin-4-yl)acetamide HCl | Data Not Available | Data Not Available | Data Not Available | - |
Note: Values can vary between studies based on experimental conditions (e.g., tissue source, radioligand used).
Functional Activity and In Vitro Efficacy
Defining "agonist" activity for S1R is complex due to its nature as a chaperone.[3] Activity is often inferred from downstream cellular effects rather than a direct measure of signal transduction. Key in vitro functional readouts include:
-
Modulation of Calcium Homeostasis: S1R agonists can modulate intracellular calcium levels, often by potentiating Ca²⁺ release through the IP3R or by regulating voltage-gated calcium channels.[8][23][24] This is a primary indicator of functional engagement.
-
Neuroprotection: A hallmark of S1R agonists is their ability to protect neurons from various insults like oxidative stress, glutamate excitotoxicity, and ER stress.[4][9]
-
Potentiation of Neurite Outgrowth: Agonists like PRE-084 and SA4503 have been shown to promote neuronal differentiation and growth.
-
Modulation of Ion Channel Activity: S1R activation can regulate the function of various ion channels, including voltage-gated sodium and potassium channels, thereby altering neuronal excitability.[8]
Table 2: Summary of Functional Effects of Benchmark S1R Agonists
| Compound | Key In Vitro / In Vivo Functional Effects |
| (+)-Pentazocine | • Reverses scopolamine-induced memory impairment.[11]• Attenuates NMDA-induced calcium influx in retinal ganglion cells.[24]• Can induce motor effects at higher doses.[25] |
| PRE-084 | • Exerts potent neuroprotective and anti-amnesic effects in various models.[12][23]• Stimulates hippocampal cell proliferation and differentiation.[26]• Ameliorates myocardial ischemia-reperfusion injury.[14] |
| SA4503 (Cutamesine) | • Shows neuroprotective effects against light-induced retinal damage.[15]• Possesses antidepressant-like effects in animal models.[16]• Enhances functional recovery after experimental stroke.[4] |
Experimental Framework for Evaluating Novel S1R Agonists
To characterize a novel compound like this compound, a systematic, multi-tiered approach is required. This workflow ensures that each experimental stage validates the findings of the previous one.
Caption: A validated workflow for novel Sigma-1 Receptor agonist characterization.
Detailed Experimental Protocols
Protocol 1: S1R Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Rationale: This assay quantifies the ability of a non-radioactive test compound to displace a known radioligand from the receptor. A lower Ki value indicates higher binding affinity. Using -pentazocine is a standard approach due to its selectivity for S1R.[18]
Materials:
-
Tissue Source: Guinea Pig Liver Membranes (high S1R density).[18]
-
Radioligand: -pentazocine.
-
Non-specific Binding Control: Haloperidol (10 µM).[20]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
96-well plates, glass fiber filters (GF/B), cell harvester, scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold assay buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of ~200-300 µg/mL.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Vehicle.
-
Non-specific Binding (NSB): Membranes + Radioligand + 10 µM Haloperidol.
-
Test Compound: Membranes + Radioligand + varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Add the membrane homogenate (e.g., 100 µg protein/well), the test compound dilutions, and finally -pentazocine at a concentration near its Kd (e.g., 5 nM).
-
Equilibration: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[18][20]
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., sigmoidal dose-response model in Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Calcium Imaging Functional Assay
Objective: To assess the functional effect of a test compound on intracellular calcium dynamics, a key downstream event of S1R activation.
Rationale: S1R agonists can modulate calcium influx through voltage-gated calcium channels (VGCCs).[24] This assay measures the ability of the test compound to alter the calcium response to a depolarizing stimulus, providing a functional readout of receptor engagement.
Materials:
-
Cell Line: A neuronal cell line expressing S1R (e.g., SH-SY5Y, PC12) or primary neurons.
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Depolarizing Agent: Potassium Chloride (KCl) solution (e.g., 50 mM).
-
Positive Control: PRE-084.
-
Antagonist Control: A selective S1R antagonist (e.g., BD1047) to confirm the effect is S1R-mediated.
-
Fluorescence plate reader or microscope with calcium imaging capabilities.
Step-by-Step Methodology:
-
Cell Plating: Plate cells in black-walled, clear-bottom 96-well plates and grow to ~80-90% confluency.
-
Dye Loading: Wash cells with HBSS. Incubate cells with the calcium indicator dye (e.g., 5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash and Pre-incubation: Wash the cells gently with HBSS to remove excess dye. Pre-incubate the cells with the test compound, PRE-084, or vehicle for 15-30 minutes.
-
Baseline Measurement: Measure the baseline fluorescence intensity (F₀) using the plate reader or microscope (Excitation/Emission ~485/520 nm for Fluo-4).
-
Stimulation and Measurement: Inject the KCl solution to depolarize the cells and immediately begin recording the fluorescence intensity (F) over time (e.g., every 2 seconds for 2-3 minutes). The influx of calcium upon depolarization will cause an increase in fluorescence.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F - F₀) or the ratio (F/F₀).
-
The peak of this response represents the maximum calcium influx.
-
Compare the peak response in wells treated with the test compound to the vehicle-treated wells. A reduction in the KCl-induced calcium peak suggests the compound has an inhibitory modulatory effect, consistent with some reported actions of S1R agonists.[24]
-
To confirm S1R specificity, co-incubate the test compound with an antagonist like BD1047; reversal of the test compound's effect would validate that it acts through S1R.
-
Conclusion
The evaluation of a novel sigma-1 receptor agonist requires a disciplined, multi-faceted approach grounded in established pharmacological principles. While this compound currently lacks a public-domain experimental profile, the framework provided here offers a clear path for its characterization. By systematically assessing its binding affinity and selectivity against benchmarks like PRE-084 and SA4503, and subsequently validating its functional activity through well-designed in vitro assays, researchers can confidently determine its potential as a valuable research tool or a candidate for therapeutic development. This guide emphasizes not just the "how" but the "why" of experimental design, ensuring that the data generated is both robust and contextually meaningful.
References
- Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. (2020-09-01).
- Role of Sigma-1 Receptors in Neurodegenerative Diseases - Touro Scholar. (2014-12-11).
- Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases - MDPI.
- sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery.
- Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PubMed Central.
- Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - Semantic Scholar.
- Sigma-1 receptor - Wikipedia.
- SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016-12-08).
- A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - MDPI.
- Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - MDPI.
- Sigma-1 (σ 1) Receptor in Memory and Neurodegenerative Diseases - PubMed.
- Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl ... - PubMed.
- Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed. (1996-04-22).
- Effect of a sigma-1 receptor agonist, cutamesine dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed.
- PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PubMed Central.
- PRE-084 hydrochloride - Sigma-1 Receptor Agonist for Neuroscience | APExBIO.
- (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
- Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 | Request PDF - ResearchGate. (2025-08-09).
- Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed. (2023-01-19).
- Sigma Receptor Binding Assays - PubMed - NIH. (2015-12-08).
- Cutamesine (SA4503) | σ1R Agonist - MedchemExpress.com.
- PRE-084 hydrochloride | S1R Agonist - MedchemExpress.com.
- Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed.
- Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed.
- Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD - MDPI.
- Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke | Request PDF - ResearchGate. (2025-08-06).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effect of a sigma-1 receptor agonist, cutamesine dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 21. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Comparative Analysis of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride and the Standard of Care in Alzheimer's Disease Research
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Alzheimer's Disease Therapeutics
Alzheimer's disease (AD) is a progressive neurodegenerative disorder that represents the most common cause of dementia, affecting millions globally.[1] The pathological hallmarks of AD are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. For decades, therapeutic strategies have been largely symptomatic. However, the landscape is rapidly evolving with the advent of disease-modifying therapies and a deeper understanding of the disease's biological underpinnings.[2][3][4][5]
This guide provides a comparative overview of the current standard of care for Alzheimer's disease and the potential therapeutic avenues suggested by compounds based on the piperidine scaffold, with a focus on N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride. It is important to note that while the piperidine moiety is present in numerous neurologically active agents, specific research on this compound in the context of Alzheimer's disease is not extensively documented in publicly available literature. Therefore, this guide will extrapolate the potential mechanisms and properties of this compound based on research into related piperidine derivatives and compare them to established therapeutic agents.
Current Standard of Care in Alzheimer's Disease
The current therapeutic options for Alzheimer's disease can be broadly categorized into two groups: symptomatic treatments and disease-modifying therapies.
Symptomatic Treatments: Cholinesterase Inhibitors and NMDA Receptor Antagonists
For many years, the frontline treatment for mild to moderate Alzheimer's disease has been cholinesterase inhibitors (ChEIs).[6] These drugs, including Donepezil, Rivastigmine, and Galantamine, act by inhibiting the acetylcholinesterase enzyme, thereby increasing the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and learning.[6][7] Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is typically used for moderate to severe AD. It works by regulating the activity of glutamate, another important neurotransmitter, protecting against the neurotoxicity that can result from its overactivation in the diseased brain.[]
While these medications can help manage cognitive and functional symptoms for a period, they do not halt the underlying progression of the disease.[9][10][11] Their efficacy is often modest and can diminish as the disease advances.[]
Disease-Modifying Therapies: Anti-Amyloid Monoclonal Antibodies
A significant advancement in Alzheimer's treatment has been the development of monoclonal antibodies that target amyloid-beta plaques. Aducanumab, Lecanemab, and the recently approved Donanemab are designed to remove Aβ from the brain.[12][13][14][15] Lecanemab, for instance, targets soluble Aβ protofibrils, preventing them from forming plaques and has been shown to slow cognitive decline in early-stage AD.[16] These treatments represent a paradigm shift from purely symptomatic relief to targeting the core pathology of the disease. However, they are not without limitations, including the risk of side effects such as amyloid-related imaging abnormalities (ARIA), which involve brain swelling or bleeding, and their efficacy is most pronounced in the early stages of the disease.[15][17]
The Potential of Piperidine Derivatives in Alzheimer's Research
The piperidine scaffold is a key structural motif in many central nervous system (CNS) active drugs due to its favorable physicochemical properties that allow for blood-brain barrier penetration.[18] While direct research on this compound for AD is limited, numerous studies have explored the therapeutic potential of other piperidine derivatives.[18]
Hypothesized Mechanism of Action for Piperidine Acetamides
Based on the broader class of piperidine-containing compounds, several potential mechanisms of action can be hypothesized for this compound in an Alzheimer's context:
-
Cholinesterase Inhibition: Many synthetic piperidine derivatives have been designed and evaluated as acetylcholinesterase (AChE) inhibitors.[19][20][21][22] The nitrogen-containing heterocyclic ring of piperidine can interact with the active site of AChE, similar to how current ChEIs function.
-
Neuroprotection: Some piperidine derivatives have demonstrated neuroprotective properties, potentially by reducing oxidative stress or modulating other cellular pathways that protect neurons from damage.[23][24][25][26]
-
Multi-Target-Directed Ligands: The complexity of Alzheimer's pathology has led to the development of multi-target-directed ligands. It is plausible that a piperidine acetamide derivative could be engineered to interact with multiple targets, such as inhibiting both AChE and Aβ aggregation.[20]
Comparative Analysis: Standard of Care vs. a Piperidine-Based Approach
| Feature | Standard of Care (ChEIs & Memantine) | Standard of Care (Anti-Amyloid mAbs) | Potential of Piperidine Acetamides (Hypothesized) |
| Primary Mechanism | Symptomatic: Neurotransmitter modulation (Acetylcholine, Glutamate)[6][27] | Disease-Modifying: Clearance of amyloid-beta plaques[12][16] | Potentially symptomatic and/or disease-modifying (e.g., AChE inhibition, neuroprotection)[19][23] |
| Stage of AD | Mild to severe[15] | Early stages (Mild Cognitive Impairment/Mild Dementia)[15] | To be determined through research |
| Administration | Oral[28] | Intravenous infusion[15] | Likely oral, depending on formulation |
| Clinical Efficacy | Modest improvement in cognitive and functional symptoms[10] | Modest slowing of cognitive decline[15] | Unknown |
| Key Limitations | Does not halt disease progression, side effects (e.g., gastrointestinal issues)[6] | Risk of ARIA (brain swelling/bleeding), high cost, frequent infusions[17] | Unknown safety and efficacy profile |
Visualizing the Mechanisms of Action
Signaling Pathways of Standard Alzheimer's Therapies
Caption: Mechanisms of action for current standard of care Alzheimer's drugs.
Hypothetical Signaling Pathway for a Piperidine Acetamide Derivative
Caption: Potential multi-target mechanisms of a piperidine-based compound.
Experimental Protocols for Evaluation
To rigorously assess the therapeutic potential of a novel compound like this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a colorimetric method to determine the AChE inhibitory activity of a compound.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Experimental Workflow for In Vitro and In Vivo Evaluation
Caption: A typical workflow for preclinical evaluation of a novel Alzheimer's drug candidate.
Conclusion and Future Directions
The current standard of care for Alzheimer's disease offers symptomatic relief and, more recently, a modest slowing of disease progression through amyloid plaque removal. While these are significant achievements, the need for more effective and multifaceted treatments is urgent.
Piperidine-based compounds, due to their prevalence in CNS-active drugs, represent a promising area of research.[18] While specific data on this compound is not yet available in the context of AD, the exploration of its potential as a cholinesterase inhibitor, a neuroprotective agent, or a multi-target ligand is a scientifically sound avenue for future investigation. The experimental protocols outlined in this guide provide a framework for such an evaluation. Further research into this and related compounds could uncover novel therapeutic strategies to combat this devastating disease.
References
-
Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed Central. Available at: [Link]
-
Criteria for Diagnosis and Staging of Alzheimer's Disease. alz.org. Available at: [Link]
-
Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant. PubMed. Available at: [Link]
-
Comparison of safety of lecanemab and aducanumab: a real-world disproportionality analysis using the FDA adverse event reporting system. PubMed Central. Available at: [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health. Available at: [Link]
-
Efficacy and safety of donepezil, galantamine, rivastigmine, and memantine for the treatment of Alzheimer's disease: a systematic review and meta-analysis. PubMed. Available at: [Link]
-
An update on the novel and approved drugs for Alzheimer disease. PubMed Central. Available at: [Link]
-
Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect. Available at: [Link]
-
Drug Candidates for the Treatment of Alzheimer’s Disease: New Findings from 2021 and 2022. MDPI. Available at: [Link]
-
Revised criteria for diagnosis and staging of Alzheimer's disease. PubMed. Available at: [Link]
-
Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer's Disease. Frontiers in Pharmacology. Available at: [Link]
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. Available at: [Link]
-
Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Thieme Connect. Available at: [Link]
-
FDA approves treatment for adults with Alzheimer's disease. News-Medical.net. Available at: [Link]
-
Medications for Memory, Cognition & Dementia-Related Behaviors. alz.org. Available at: [Link]
-
Lecanemab and Donanemab as Therapies for Alzheimer's Disease: An Illustrated Perspective on the Data. eNeuro. Available at: [Link]
-
New Clinical Practice Guideline for Evaluating Dementia. alz.org. Available at: [Link]
-
Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available at: [Link]
-
Efficacy and safety of donepezil, galantamine, rivastigmine, and memantine for the treatment of Alzheimer's disease: a systematic... GuideStar Eldercare. Available at: [Link]
-
Piperidine derivatives as potential drugs for Alzheimer disease therapy... ResearchGate. Available at: [Link]
-
Donepezil, galantamine, rivastigmine and memantine for the treatment of Alzheimer's disease. NICE. Available at: [Link]
-
Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. Available at: [Link]
-
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. ResearchGate. Available at: [Link]
-
Leqembi (Lecanemab) vs Aduhelm (Aducanumab) For Alzheimer's: What's The Difference?. BioPharma. Available at: [Link]
-
Alzheimer's: Medicines help manage symptoms and slow decline. Mayo Clinic. Available at: [Link]
-
A Systemic Review on Aducanumab and Lecanamab in the Development of ARIA in Alzheimer's disease. Walsh Medical Media. Available at: [Link]
-
The clinical and cost-effectiveness of donepezil, rivastigmine, galantamine and memantine for Alzheimer's disease. NIHR Health Technology Assessment programme. Available at: [Link]
-
Methylphenidate. Wikipedia. Available at: [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease. Taylor & Francis Online. Available at: [Link]
-
2024 AA criteria for Alzheimer's disease diagnosis: Mainly anchored at Aβ not tau. National Institutes of Health. Available at: [Link]
-
Dementia. World Health Organization (WHO). Available at: [Link]
Sources
- 1. Dementia [who.int]
- 2. alz.org [alz.org]
- 3. Revised criteria for diagnosis and staging of Alzheimer's disease: Alzheimer's Association Workgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alz.org [alz.org]
- 5. 2024 AA criteria for Alzheimer's disease diagnosis: Mainly anchored at Aβ not tau - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on the novel and approved drugs for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 9. Efficacy and safety of donepezil, galantamine, rivastigmine, and memantine for the treatment of Alzheimer's disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. guidestareldercare.com [guidestareldercare.com]
- 11. The clinical and cost-effectiveness of donepezil, rivastigmine, galantamine and memantine for Alzheimer's disease - NIHR Health Technology Assessment programme: Executive Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparison of safety of lecanemab and aducanumab: a real-world disproportionality analysis using the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biochempeg.com [biochempeg.com]
- 14. fda.gov [fda.gov]
- 15. Alzheimer's: Medicines help manage symptoms and slow decline - Mayo Clinic [mayoclinic.org]
- 16. mylocalinfusion.com [mylocalinfusion.com]
- 17. Lecanemab and Donanemab as Therapies for Alzheimer's Disease: An Illustrated Perspective on the Data | eNeuro [eneuro.org]
- 18. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. thieme-connect.com [thieme-connect.com]
- 24. d-nb.info [d-nb.info]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. alz.org [alz.org]
- 28. nice.org.uk [nice.org.uk]
Safety Operating Guide
Mastering the Safe Handling of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
The responsible advancement of scientific discovery requires an unwavering commitment to safety. This guide provides an in-depth operational framework for the safe handling and disposal of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride, a compound of interest in pharmaceutical research. As Senior Application Scientists, we recognize that true laboratory safety transcends mere compliance; it is about understanding the "why" behind each procedural step. This document is structured to provide not just instructions, but a deep-seated understanding of the chemical's hazard profile and the rationale for the recommended personal protective equipment (PPE) and handling protocols.
Understanding the Hazard Landscape
This compound is a substituted piperidine derivative. A thorough risk assessment necessitates an evaluation of its constituent parts: the piperidine ring, the N,N-dimethylacetamide moiety, and its hydrochloride salt form.
A Safety Data Sheet (SDS) for this specific compound indicates the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
To build a comprehensive safety paradigm, we must also consider the toxicological profiles of its parent structures. Piperidine is known to be corrosive and can cause severe skin burns and eye damage. It is also flammable and toxic if inhaled or absorbed through the skin. N,N-dimethylacetamide is a combustible liquid that is harmful in contact with skin or if inhaled and is a suspected carcinogen. The hydrochloride salt form suggests the compound is likely a solid and may be hygroscopic, readily absorbing moisture from the air. This composite hazard profile dictates a stringent and multi-faceted approach to personal protection.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of appropriate PPE is the cornerstone of safe chemical handling. It is not a matter of preference but a scientifically-driven decision based on the specific chemical's reactivity and toxicological data. For this compound, a comprehensive PPE ensemble is mandatory.
Engineering Controls: The First Line of Defense
Before any discussion of personal protective equipment, it is crucial to emphasize the primacy of engineering controls. All handling of this compound, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood. This engineering control is non-negotiable and serves to minimize the inhalation of any dusts or aerosols. An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment: Your Last Line of Defense
The following table outlines the required PPE for handling this compound, with a detailed explanation of the rationale behind each selection.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields and a Face Shield: Given the serious eye irritation potential, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust particles and splashes. A full-face shield must be worn over the goggles to protect the entire face from splashes during solution preparation or transfers. This dual-layer protection is mandated by the corrosive potential inherited from the piperidine moiety. |
| Hand Protection | Nitrile or Neoprene Gloves (Double Gloving Recommended): The risk of skin irritation and the potential for dermal absorption of the N,N-dimethylacetamide component necessitate robust hand protection. Nitrile gloves offer good resistance to a range of chemicals. For extended handling or when working with larger quantities, double gloving provides an additional layer of protection against potential tears or permeation. Always inspect gloves for any signs of degradation before and during use. Change gloves immediately if they become contaminated. |
| Body Protection | Chemical-Resistant Laboratory Coat: A standard cotton lab coat is not sufficient. A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend, is required to protect against splashes. The lab coat should have long sleeves and a snap or button front that is fully fastened. |
| Respiratory Protection | NIOSH-Approved Air-Purifying Respirator with Organic Vapor/Acid Gas Cartridges and P95 or P100 Particulate Filters: Due to the potential for respiratory irritation and the toxic nature of the parent compounds, respiratory protection is essential, especially when handling the solid form outside of a fume hood is unavoidable or during a spill. The organic vapor/acid gas cartridge will protect against vapors from the piperidine and N,N-dimethylacetamide components, while the P95 or P100 particulate filter will protect against inhalation of the solid hydrochloride salt. All personnel requiring the use of a respirator must be medically cleared, trained, and fit-tested in accordance with their institution's respiratory protection program and OSHA standard 29 CFR 1910.134. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to every laboratory task is critical to minimizing risk. The following workflow provides a procedural guide for handling this compound from receipt to disposal.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
